N-(4-fluoro-2-methoxyphenyl)propanamide

Description

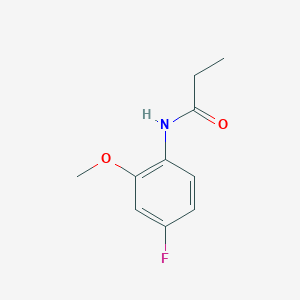

N-(4-Fluoro-2-methoxyphenyl)propanamide is an amide derivative characterized by a propanamide backbone substituted with a 4-fluoro-2-methoxyphenyl group at the nitrogen atom. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(4-fluoro-2-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-3-10(13)12-8-5-4-7(11)6-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBCSKLVGDRFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Features

The following table summarizes structural analogs, their modifications, molecular weights, and reported bioactivities:

*Calculated based on formula C₁₀H₁₂FNO₂.

Physical-Chemical Properties

- Crystallographic Data : 3-Chloro-N-(4-methoxyphenyl)propanamide () exhibits a C=O bond length of 1.2326 Å and N–H···O hydrogen bonding, contributing to its crystalline stability. Similar interactions are expected in the target compound .

- Melting Points : N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide () shows a distinct melting point compared to its precursor, highlighting the impact of sulfonamide groups on thermal stability .

Q & A

Q. What are the common synthetic routes for N-(4-fluoro-2-methoxyphenyl)propanamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-fluoro-2-methoxyaniline with propionyl chloride under controlled conditions. Key steps include:

- Acylation : Reacting the amine group with propionyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to prevent side reactions .

- Work-up : Neutralization with sodium bicarbonate and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Optimization focuses on: - Temperature control to avoid decomposition of the methoxy and fluorine groups.

- Catalyst use (e.g., DMAP for improved acylation efficiency) .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Propionyl chloride, DCM, 0°C | 75–85 | |

| Purification | Ethyl acetate/hexane (3:7) | >95% purity |

Q. How do the fluorine and methoxy substituents influence the compound’s reactivity and biological activity?

- Methodological Answer :

- Fluorine : Enhances metabolic stability and electron-withdrawing effects, increasing electrophilicity of the amide group. This can improve binding to enzyme active sites (e.g., cyclooxygenase-2) .

- Methoxy : Provides steric bulk and modulates solubility. The methoxy group’s electron-donating nature stabilizes aromatic intermediates during synthesis .

Experimental validation includes: - Hammett plots to quantify substituent effects on reaction rates .

- Docking studies to compare binding affinities of fluorinated vs. non-fluorinated analogs .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies methoxy (δ ~3.8 ppm), aromatic fluorine-coupled splitting (δ 6.7–7.1 ppm), and amide protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]+ at m/z 212.1 and fragmentation patterns (e.g., loss of –COCH2CH3) .

- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and aromatic C–F vibration (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinetic Assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases). Example protocol:

Incubate enzyme with varying compound concentrations.

Add substrate and monitor fluorescence (λex/λem = 340/460 nm) over time .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, Kd) .

- Structural Studies : Co-crystallize with target enzymes (e.g., COX-2) to resolve binding modes .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions may arise from:

- Purity variations : Validate via HPLC (≥98% purity) and control for residual solvents .

- Assay conditions : Standardize pH (7.4 for physiological relevance), temperature (37°C), and solvent (DMSO ≤0.1%) .

- Cell-line specificity : Test across multiple models (e.g., HEK293 vs. RAW264.7 macrophages) to identify cell-type-dependent effects .

Q. How can reaction yields be optimized for complex substitutions (e.g., introducing nitro or sulfonamide groups)?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .

- Protecting groups : Use Boc for amines during nitro-group introduction to prevent side reactions .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Table 2 : Optimization Results for Nitro Derivative Synthesis

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Conventional heating | 45 | 85 |

| Microwave (100°C, 2h) | 62 | 92 |

| DMF solvent | 68 | 94 |

Data Contradiction Analysis

- Example : Conflicting reports on anti-inflammatory activity (IC50: 10 µM vs. 50 µM).

- Resolution : Re-evaluate assay parameters (e.g., LPS concentration in macrophage models) and confirm compound stability under test conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.